

# FL104 certificate of analysis and purity assessment

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Compound of Interest		
Compound Name:	FL104	
Cat. No.:	B1672751	Get Quote

# **Application Notes and Protocols: FL104**

Disclaimer: The following document is a representative example of an application note and protocol for a hypothetical small molecule inhibitor, designated "**FL104**". The data, mechanism of action, and experimental details presented are for illustrative purposes and are based on common practices in the field of drug development and chemical biology.

# **Certificate of Analysis**

The Certificate of Analysis (CoA) for **FL104** provides a summary of the quality control testing performed on a specific batch of the compound. It ensures that the product meets the required purity and quality standards.

Table 1: Certificate of Analysis - **FL104** (Lot No. 12345)



Test	Specification	Result
Appearance	White to off-white solid	Conforms
Identity (¹H NMR)	Conforms to structure	Conforms
Purity (HPLC)	≥ 98.0%	99.2%
Purity (LC-MS)	Conforms to expected mass	Conforms
Residual Solvents (GC-HS)	≤ 0.5%	0.1%
Water Content (Karl Fischer)	≤ 1.0%	0.3%
Elemental Analysis (C, H, N)	± 0.4% of theoretical	Conforms
Storage	Store at -20°C, protect from light	-

# **Purity Assessment Protocols**

Accurate determination of purity is crucial for the reliable use of any research compound. The following protocols outline the standard methods for assessing the purity of **FL104**.

## **High-Performance Liquid Chromatography (HPLC)**

HPLC is a primary technique for determining the purity of small molecules by separating the main component from any impurities.[1]

#### Protocol:

- Mobile Phase Preparation:
  - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  - Mobile Phase B: 0.1% TFA in acetonitrile.
- Sample Preparation:
  - Prepare a 1 mg/mL stock solution of FL104 in dimethyl sulfoxide (DMSO).



- $\circ$  Dilute the stock solution to a final concentration of 100  $\mu g/mL$  with a 50:50 mixture of Mobile Phase A and B.
- Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).

Flow Rate: 1.0 mL/min.

Injection Volume: 10 μL.

o Detection Wavelength: 254 nm.

Gradient:

Time (min)	% Mobile Phase B
0	5
20	95
25	95
26	5

|30|5|

- Data Analysis:
  - Integrate the peak areas of all components in the chromatogram.
  - Calculate the purity as the percentage of the main peak area relative to the total peak area.

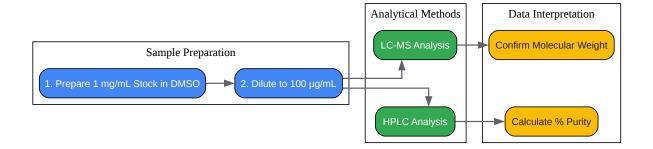
## **Liquid Chromatography-Mass Spectrometry (LC-MS)**

LC-MS confirms the identity and purity of the compound by separating it from impurities and determining its molecular weight.

Protocol:



- Mobile Phase and Sample Preparation: Follow the same procedure as for HPLC.
- Chromatographic Conditions: Use the same HPLC conditions as described above.
- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - Scan Range: m/z 100-1000.
  - Capillary Voltage: 3.5 kV.
  - o Cone Voltage: 30 V.
- Data Analysis:
  - Confirm the presence of the expected molecular ion peak ([M+H]+) for **FL104**.
  - Analyze the chromatogram for any co-eluting impurities with different mass-to-charge ratios.



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Purity Assessment Workflow for **FL104**.

# **Mechanism of Action and Signaling Pathway**

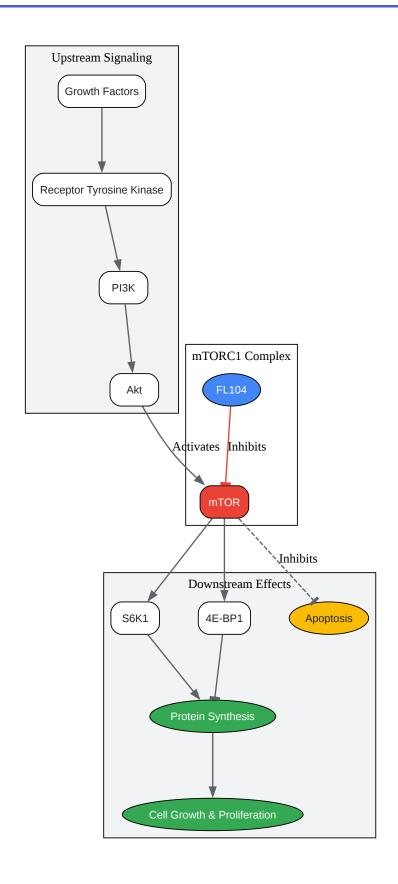






**FL104** is a potent and selective inhibitor of the serine/threonine kinase, mTOR (mechanistic Target of Rapamycin). mTOR is a key regulator of cell growth, proliferation, and survival, and its signaling pathway is often dysregulated in cancer. **FL104** binds to the ATP-binding site of mTOR, preventing the phosphorylation of its downstream substrates, such as 4E-BP1 and S6K1. This leads to the inhibition of protein synthesis and cell cycle progression, ultimately inducing apoptosis in cancer cells.





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## References

- 1. Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a "Live Validation" of Purity Methods PMC [pmc.ncbi.nlm.nih.gov]
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